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Compound of Interest

Compound Name: 2-Chlorothiazole-4-carboxylic acid

Cat. No.: B1358049 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 2-Chlorothiazole-4-carboxylic Acid

Introduction
2-Chlorothiazole-4-carboxylic acid is a heterocyclic compound with the chemical formula

C₄H₂ClNO₂S.[1] As a substituted thiazole, it serves as a valuable building block in medicinal chemistry

and materials science. Thiazole rings are core structures in numerous pharmacologically active

molecules, and the presence of both a chloro and a carboxylic acid group provides versatile handles for

synthetic modifications.[2] A thorough spectroscopic characterization is paramount for confirming the

identity, purity, and structural integrity of this molecule, ensuring the reliability of downstream

applications.

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed analysis

of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-
Chlorothiazole-4-carboxylic acid. We will not only present the expected spectral data but also delve

into the causality behind the experimental choices and the logic of spectral interpretation, providing a

self-validating framework for researchers.

Molecular Structure and Properties
Molecular Formula: C₄H₂ClNO₂S[1]

Molecular Weight: 163.58 g/mol [1]

CAS Number: 5198-87-8[1]

Appearance: Solid
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Caption: Chemical structure of 2-Chlorothiazole-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an

organic molecule. For 2-Chlorothiazole-4-carboxylic acid, both ¹H and ¹³C NMR provide definitive

structural confirmation.

Workflow for NMR Analysis
Caption: Standard workflow for NMR spectroscopic analysis.

Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of 2-Chlorothiazole-4-carboxylic acid in 0.6

mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to the

compound's polarity and the need to observe the exchangeable carboxylic acid proton.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

Tune the probe for the ¹H and ¹³C frequencies.[3]

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters

include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5

seconds, and an accumulation of 16-64 scans for a good signal-to-noise ratio.[3]

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-

200 ppm) is necessary.[4] Due to the low natural abundance of ¹³C, a larger number of scans is

typically required.

¹H NMR Spectral Interpretation
The ¹H NMR spectrum is expected to be simple, showing two distinct signals:
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Thiazole Proton (H-5): A single proton is attached to the thiazole ring at the C-5 position. This proton is

in an electron-deficient aromatic system and will appear as a singlet (s) in the aromatic region,

typically around δ 8.0-8.5 ppm. Its integration value will be 1H.

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is highly deshielded and

subject to hydrogen bonding. It will appear as a very broad singlet (br s) far downfield,

characteristically in the δ 10-13 ppm range.[5][6] This signal's presence is a key identifier for the

carboxylic acid functionality. Adding a drop of D₂O to the NMR tube will cause this peak to disappear

due to proton-deuterium exchange, providing definitive confirmation.

¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum will display four signals corresponding to the four carbon

atoms in the molecule.

Carboxylic Carbon (C=O): The carbonyl carbon of a carboxylic acid is significantly deshielded and

appears in the δ 160-180 ppm range.[5][7]

Thiazole Ring Carbons:

C-2 (bearing Cl): This carbon is attached to both an electronegative nitrogen and a chlorine atom,

causing it to be highly deshielded. Its signal is expected around δ 150-160 ppm.

C-4 (bearing COOH): This carbon is part of the aromatic ring and is attached to the carboxylic acid

group. It is expected to resonate in the region of δ 140-150 ppm.

C-5: This is the only carbon in the ring bonded to a hydrogen. It is generally the least deshielded of

the ring carbons, with an expected chemical shift around δ 120-130 ppm.

Summary of Expected NMR Data
¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Assignment

~10.0 - 13.0 Broad Singlet -COOH

~8.0 - 8.5 Singlet H-5 (thiazole ring)
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¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment

~160 - 180 C=O (Carboxylic Acid)

~150 - 160 C-2 (C-Cl)

~140 - 150 C-4 (C-COOH)

~120 - 130 C-5 (C-H)

Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups within a molecule by

measuring the absorption of infrared radiation, which excites molecular vibrations.[8]

Experimental Protocol: IR Data Acquisition
A common and straightforward method is Attenuated Total Reflectance (ATR) IR spectroscopy.

Sample Preparation: Place a small amount of the solid 2-Chlorothiazole-4-carboxylic acid powder

directly onto the ATR crystal.

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and

the crystal.

Spectrum Collection: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. A background

spectrum of the clean ATR crystal should be collected first and automatically subtracted from the

sample spectrum.

IR Spectral Interpretation
The IR spectrum of 2-Chlorothiazole-4-carboxylic acid is dominated by the characteristic absorptions

of the carboxylic acid group.

O-H Stretch: The most prominent feature will be an extremely broad and strong absorption band

spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[5][9] This broadness is a hallmark of the

hydrogen-bonded dimers that carboxylic acids form in the solid state.[8][9]

C-H Stretch: A weak, sharp peak for the aromatic C-H stretch of the thiazole ring may be visible

around 3100-3000 cm⁻¹, often superimposed on the broad O-H band.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.echemi.com/cms/2080838.html
https://www.benchchem.com/product/b1358049?utm_src=pdf-body
https://www.benchchem.com/product/b1358049?utm_src=pdf-body
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://orgchemboulder.com/Spectroscopy/irtutor/carbacidsir.shtml
https://www.echemi.com/cms/2080838.html
https://orgchemboulder.com/Spectroscopy/irtutor/carbacidsir.shtml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358049?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


C=O Stretch: A very strong and sharp absorption corresponding to the carbonyl stretch of the

carboxylic acid will be present in the range of 1760-1690 cm⁻¹.[9] Conjugation with the thiazole ring

may shift this peak to the lower end of the range.

C-O Stretch & O-H Bend: The spectrum will also contain absorptions for the C-O single bond stretch,

typically found between 1320-1210 cm⁻¹, and the O-H bend, which appears in the 1440-1395 cm⁻¹

region.[9]

Ring Vibrations: The thiazole ring itself will exhibit characteristic stretching vibrations (C=C, C=N) in

the fingerprint region, typically between 1600-1400 cm⁻¹.

Summary of Expected IR Absorptions
Wavenumber (cm⁻¹) Intensity Vibration

3300 - 2500 Strong, Very Broad
O-H Stretch (Carboxylic Acid

Dimer)

1760 - 1690 Strong, Sharp C=O Stretch (Carbonyl)

1600 - 1400 Medium C=N, C=C Ring Stretches

1440 - 1395 Medium O-H Bend

1320 - 1210 Medium C-O Stretch

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's

fragmentation pattern, further confirming its structure.

Experimental Protocol: MS Data Acquisition
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic

acids and is commonly coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or

acetonitrile.

Infusion: Infuse the sample solution directly into the ESI source.

Ionization: Apply a high voltage to the solution to generate charged droplets, which then desolvate to

produce gas-phase ions. ESI can be run in positive or negative mode. For a carboxylic acid, negative
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ion mode [M-H]⁻ is often very effective.

Mass Analysis: The generated ions are guided into the mass analyzer, which separates them based

on their mass-to-charge ratio (m/z).

MS Spectral Interpretation
Molecular Ion Peak: The molecular weight is 163.58 g/mol . A key feature will be the isotopic pattern of

chlorine. Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass

spectrum will show two peaks for the molecular ion:

M⁺ peak (containing ³⁵Cl) at m/z ≈ 163.

M+2 peak (containing ³⁷Cl) at m/z ≈ 165. The intensity ratio of the M⁺ to M+2 peak will be

approximately 3:1, which is a definitive signature for the presence of one chlorine atom.[7][10]

Fragmentation Patterns: The molecule can fragment in predictable ways. Common fragmentation

pathways for carboxylic acids include:

Loss of the carboxyl group (-COOH): This would result in a fragment ion at m/z ≈ 118/120 (for ³⁵Cl/

³⁷Cl).

Loss of a chlorine atom (-Cl): This would generate a fragment at m/z ≈ 128.

Acylium Ion Formation: Cleavage of the C-Cl bond can lead to the formation of an acylium ion,

which is a common fragmentation pathway for acid derivatives.[7]

Summary of Expected Mass Spectrometry Data (EI or ESI)

m/z Value Interpretation Notes

~163 / 165 [M]⁺ or [M-H]⁻

Molecular ion peaks, showing a

~3:1 ratio due to ³⁵Cl/³⁷Cl

isotopes.

~118 / 120 [M-COOH]⁺
Fragment from the loss of the

carboxylic acid group.

~128 [M-Cl]⁺
Fragment from the loss of the

chlorine atom.
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graph G {

layout=dot;

node [shape=Mrecord, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [color="#5F6368"];

mol [label="{2-Chlorothiazole-4-carboxylic Acid | MW ≈ 163/165}"];

frag1 [label="{Loss of -COOH | m/z ≈ 118/120}", fillcolor="#FFFFFF"];

frag2 [label="{Loss of -Cl | m/z ≈ 128}", fillcolor="#FFFFFF"];

frag3 [label="{Loss of H₂O | m/z ≈ 145/147}", fillcolor="#FFFFFF"];

mol -> frag1;

mol -> frag2;

mol -> frag3;

}

Caption: Plausible fragmentation pathways in mass spectrometry.

Conclusion
The combination of NMR, IR, and mass spectrometry provides a comprehensive and self-validating

characterization of 2-Chlorothiazole-4-carboxylic acid. ¹H and ¹³C NMR confirm the precise

arrangement of atoms in the molecular skeleton. IR spectroscopy verifies the presence of key functional

groups, particularly the distinctive carboxylic acid moiety. Finally, mass spectrometry confirms the

molecular weight and provides an unmistakable isotopic signature for the chlorine atom. This triad of

techniques delivers an unambiguous structural assignment, which is the foundational requirement for

any further research or application involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended

for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we

make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of essential and

advanced chemicals, empowering scientists and researchers

to drive progress in science and industry.
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